Atorvastatin Impurity 16

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

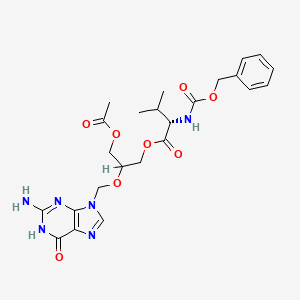

“Atorvastatin Impurity 16” is an impurity associated with atorvastatin, a widely used antilipemic drug. Atorvastatin belongs to the statin class of medications and is commonly prescribed to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Impurities like “Impurity 16” can impact drug stability, efficacy, and safety.

Molecular Structure Analysis

Applications De Recherche Scientifique

Stability-Indicating Methods and Impurity Profiling

A study by Elena Trajchova Kovachovska et al. (2022) developed a new stability-indicating method to evaluate the impurity profile of Atorvastatin film-coated tablets. This method aims to identify any changes in the impurity profile over time under various stress factors, ensuring quality control across different suppliers of active pharmaceutical ingredients (API) and excipients. This research underscores the significance of monitoring impurities like Atorvastatin Impurity 16 for maintaining drug quality and efficacy.

Forced Degradation Studies

Maja Hadzieva Gigovska et al. (2018) optimized experimental conditions for forced degradation of atorvastatin using an experimental design approach. This study aimed to understand the significant factors responsible for atorvastatin degradation, which includes the formation of impurities such as this compound. The degradation products were identified using advanced chromatographic and mass spectrometric techniques, providing insights into the stability and quality of atorvastatin formulations Maja Hadzieva Gigovska et al., 2018.

MALDI Mass Spectrometry Imaging for Impurity Assessment

Lívia Riberti Rodrigues et al. (2014) employed matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) for in situ assessment of atorvastatin impurities, including the atorvastatin lactone. This innovative approach allows for the direct quantification of impurities on drug tablets, offering a rapid and efficient method for quality control without the need for extensive sample preparation typically associated with chromatographic techniques Lívia Riberti Rodrigues et al., 2014.

Isolation and Characterization of Degradation Impurities

The work by R. Desai and Suresh Koradia (2019) focused on the isolation and characterization of unknown degradation impurities of Atorvastatin calcium in combination formulations. This study utilized modern separation and characterization techniques to identify and quantify degradation products, which is crucial for understanding the stability and safety of atorvastatin and its formulations R. Desai and Suresh Koradia, 2019.

Mécanisme D'action

Target of Action

Atorvastatin, including its impurities, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction results in a decrease in hepatic cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Atorvastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

The pharmacokinetics of Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is absorbed orally and acts primarily in the liver . It is metabolized by CYP3A4 isoenzymes . The absolute bioavailability of Atorvastatin is reported to be 12% after a 40 mg oral dose . These properties impact the bioavailability of Atorvastatin and its efficacy in lowering cholesterol levels .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the intestinal permeability of Atorvastatin is high at the physiological intestinal pH of 6 – 6.5 . Therefore, changes in gastrointestinal pH could potentially affect the absorption and efficacy of Atorvastatin . Additionally, interactions with other drugs metabolized by CYP3A4 could also impact the pharmacokinetics and pharmacodynamics of Atorvastatin .

Analyse Biochimique

Biochemical Properties

Atorvastatin Impurity 16, like Atorvastatin, is likely to interact with key enzymes and proteins involved in cholesterol synthesis. Atorvastatin is known to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that produces cholesterol . It’s plausible that this compound may interact with this enzyme or others in the pathway, potentially altering its effectiveness.

Molecular Mechanism

Given its structural similarity to Atorvastatin, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study has shown that Atorvastatin and its metabolites, which may include this compound, do not decompose when incubated in human serum . This suggests potential stability of this compound in biological systems.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Atorvastatin have shown that its effects can vary with different dosages .

Metabolic Pathways

This compound is likely involved in the same metabolic pathways as Atorvastatin, which is metabolized primarily by the liver. The main metabolic pathway of Atorvastatin involves conversion to active ortho- and para-hydroxy metabolites .

Transport and Distribution

Atorvastatin and its metabolites are known to cross the hepatic cell membrane to the cytosolic and microsomal fractions . It’s plausible that this compound may have similar transport and distribution within cells and tissues.

Subcellular Localization

Given its structural similarity to Atorvastatin, it may be localized in similar subcellular compartments, potentially influencing its activity or function .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity 16 involves the conversion of 2,4-difluoro-5-nitrobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Acetone", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Reduction of 2,4-difluoro-5-nitrobenzoic acid with sodium borohydride in methanol to obtain 2,4-difluoro-5-aminobenzoic acid", "Acetylation of 2,4-difluoro-5-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid to obtain 2,4-difluoro-5-acetamidobenzoic acid", "Diazotization of 2,4-difluoro-5-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to obtain the diazonium salt", "Reduction of the diazonium salt with hydrogen gas in the presence of palladium on carbon to obtain Atorvastatin Impurity 16" ] } | |

Numéro CAS |

1450739-65-7 |

Formule moléculaire |

C40H47FN2O8 |

Poids moléculaire |

702.83 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

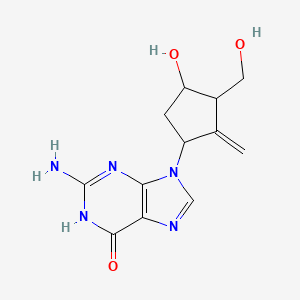

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)